molecular formula C20H24N2O3 B5360724 3-(benzyloxy)-N-(2-morpholin-4-ylethyl)benzamide

3-(benzyloxy)-N-(2-morpholin-4-ylethyl)benzamide

Cat. No. B5360724
M. Wt: 340.4 g/mol
InChI Key: IXPNOAXGHJQYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzyloxy)-N-(2-morpholin-4-ylethyl)benzamide, also known as BMB-4, is a small molecule inhibitor that has gained attention in recent years due to its potential as a therapeutic agent for cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast, ovarian, and lung cancer cells. In

Mechanism of Action

The exact mechanism of action of 3-(benzyloxy)-N-(2-morpholin-4-ylethyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of the protein Hsp90, which is involved in the folding and stabilization of various proteins that are necessary for cancer cell survival. By inhibiting Hsp90 activity, this compound disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. In addition, this compound has been found to have low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(benzyloxy)-N-(2-morpholin-4-ylethyl)benzamide in lab experiments is its specificity for cancer cells. This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(benzyloxy)-N-(2-morpholin-4-ylethyl)benzamide. One area of research is the development of more efficient synthesis methods for this compound, which could improve its availability for research and clinical use. Another area of research is the exploration of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer treatment.

Synthesis Methods

The synthesis of 3-(benzyloxy)-N-(2-morpholin-4-ylethyl)benzamide involves a series of chemical reactions. The starting material, 3-hydroxybenzoic acid, is first treated with thionyl chloride to form 3-chlorobenzoic acid. This compound is then reacted with benzyl alcohol and potassium carbonate to form 3-(benzyloxy)benzoic acid. The final step involves reacting 3-(benzyloxy)benzoic acid with 2-(4-morpholinyl)ethylamine to form this compound.

Scientific Research Applications

3-(benzyloxy)-N-(2-morpholin-4-ylethyl)benzamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast, ovarian, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-20(21-9-10-22-11-13-24-14-12-22)18-7-4-8-19(15-18)25-16-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPNOAXGHJQYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.